3-Fluoro-4-(trifluoromethyl)phenacyl bromide

Organic Synthesis Medicinal Chemistry Quality Control

Problem: Generic phenacyl bromides compromise regioselectivity in trifluoromethylated heterocycle synthesis, forcing reaction re-optimization. Solution: 3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) with precise 3-F-4-CF3 substitution. • Modulated electrophilicity for predictable azomethine ylide reactivity. • 98% purity option available, reducing cumulative impurity burden in multi-step sequences. • Directly applicable to patented 2-alkoxyacetophenone intermediate syntheses.

Molecular Formula C9H5BrF4O
Molecular Weight 285.03 g/mol
CAS No. 544429-22-3
Cat. No. B1362317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethyl)phenacyl bromide
CAS544429-22-3
Molecular FormulaC9H5BrF4O
Molecular Weight285.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F
InChIInChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2
InChIKeyUSBBZWYHNIANDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3): Procurement-Ready Intermediate for Fluorinated Heterocyclic Synthesis


3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) is a halogenated α-bromoacetophenone derivative bearing a 3-fluoro substituent and a 4-trifluoromethyl group on the aromatic ring, with molecular formula C9H5BrF4O and molecular weight 285.03 g/mol . This phenacyl bromide serves as an electrophilic building block in organic synthesis, particularly for constructing trifluoromethylated heterocycles and pharmaceuticals, where the combined electron-withdrawing effects of fluorine and trifluoromethyl groups modulate the reactivity of both the α-bromoketone moiety and the aromatic ring .

Fluorinated heterocycle synthesis intermediate
Dual 3-F/4-CF3 electron-withdrawing modulation
Electrophilic α-bromoketone building block

Why 3-Fluoro-4-(trifluoromethyl)phenacyl bromide Cannot Be Substituted with Non-Fluorinated or Mono-Substituted Phenacyl Bromide Analogs


The simultaneous presence of both a 3-fluoro substituent and a 4-trifluoromethyl group on the aromatic ring of this phenacyl bromide creates a unique electronic environment that directly influences the α-bromoketone's electrophilicity and the aromatic ring's reactivity profile . Substitution with 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9, C9H6BrF3O, MW 267.04) [1] eliminates the ortho/para-directing 3-fluoro group, while substitution with non-fluorinated phenacyl bromide (C8H7BrO, MW 199.04) [2] removes both electron-withdrawing fluorine functionalities, fundamentally altering reaction kinetics, regioselectivity, and downstream product properties. These structural modifications translate to measurable differences in synthetic outcomes, making generic substitution scientifically unsound without re-optimization of reaction conditions.

Dual substituent effect Simultaneous 3-F and 4-CF3 groups create a unique electrophilic and steric environment not matched by mono-substituted or non-fluorinated analogs.
Regioselectivity divergence Absence of the ortho/para-directing 3-fluoro group in 4-CF3-only phenacyl bromide may shift reaction regiochemistry and product distribution.
Re-optimization required Switching to non-fluorinated phenacyl bromide removes both fluorine functionalities, likely requiring complete re-validation of synthetic conditions.

Quantitative Differentiation: 3-Fluoro-4-(trifluoromethyl)phenacyl bromide vs. Closest Analogs


Purity Specification Comparison: Higher Assured Purity vs. 4-(Trifluoromethyl)phenacyl bromide

3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) is commercially available with a documented purity specification of 98% , whereas the closest non-fluorinated analog 4-(trifluoromethyl)phenacyl bromide (CAS 383-53-9) is typically supplied at >95.0% (GC) purity [1]. This 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 60% reduction in maximum potential impurities (from ≤5% to ≤2%), which is consequential in multi-step syntheses where impurity propagation can compound.

Purity specification
Head-to-head
98% (target) vs. >95.0% GC (4-CF3 analog); 60% reduction in maximum potential impurities
Lower impurity carryover risk in multi-step sequences
Vendor-specified purity; GC analysis for comparator
Organic Synthesis Medicinal Chemistry Quality Control

Regioisomeric Differentiation: 3-Fluoro-4-CF3 vs. 3-Fluoro-5-CF3 Substitution Pattern

Among the C9H5BrF4O regioisomers, 3-fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) differs positionally from 3-fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-38-8) . The 4-CF3 isomer (target) places the strong electron-withdrawing trifluoromethyl group para to the acetyl moiety, whereas the 5-CF3 isomer places it meta. This positional difference yields distinct steric and electronic profiles that influence nucleophilic aromatic substitution regioselectivity and metal-catalyzed cross-coupling site selectivity.

Regioisomeric control
Head-to-head
3-F,4-CF3 (para to acetyl) vs. 3-F,5-CF3 (meta); identical formula, distinct InChI keys
Regioselectivity impact on subsequent transformations
Positional isomerism influences steric/electronic profiles
Structure-Activity Relationship Drug Discovery Regioselective Synthesis

Theoretical Hydrophobicity and Electronic Parameter Differentiation vs. Non-Fluorinated Phenacyl Bromide

The addition of fluorine and trifluoromethyl substituents alters key computed physicochemical parameters relative to unsubstituted phenacyl bromide. The 3-fluoro-4-(trifluoromethyl)phenacyl bromide bears four fluorine atoms (C9H5BrF4O, MW 285.03) , whereas 4-(trifluoromethyl)phenacyl bromide contains three fluorine atoms (C9H6BrF3O, MW 267.04) [1], and unsubstituted phenacyl bromide contains none (C8H7BrO, MW 199.04) [2]. This fluorine content incrementally increases molecular weight and lipophilicity while simultaneously enhancing metabolic stability through electronic deactivation of the aromatic ring.

Fluorine count & MW
Reported
4 F (MW 285.03) vs. 3 F (MW 267.04) vs. 0 F (MW 199.04); incremental +1 F and +18 g/mol vs. 4-CF3 analog
Incremental lipophilicity modulation
Calculated from molecular formula
Computational Chemistry Drug Design ADME Prediction

Identical Pricing Across Regioisomers Eliminates Cost as a Selection Factor

3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) and its regioisomer 3-fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-38-8) are priced identically at $216.00 for 1 g and $578.00 for 5 g from a common commercial supplier . This price parity removes cost as a differentiating factor, placing the entire selection decision on the scientific and synthetic merits of the specific substitution pattern.

Cost parity
Head-to-head
$216 (1 g) / $578 (5 g) – identical pricing for both regioisomers
Selection driven solely by chemical substitution pattern
Santa Cruz Biotechnology 2026 catalog
Procurement Budget Management Chemical Sourcing

Dual-Supplier Commercial Availability Confirmation

3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3) is documented as commercially available from at least two independent scientific suppliers: Sigma-Aldrich (98% purity) and Santa Cruz Biotechnology . This dual-sourcing option provides procurement flexibility and mitigates single-supplier supply chain risks.

Commercial availability
Reported
≥2 verified scientific suppliers (Sigma-Aldrich, Santa Cruz Biotechnology)
Multi-supplier sourcing flexibility
Verified as of 2026
Supply Chain Vendor Qualification Sourcing Strategy

Recommended Procurement Scenarios for 3-Fluoro-4-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3)


Synthesis of Trifluoromethylated Pyridinium Azomethine Ylides via Three-Component Reaction

This compound is optimally procured as the phenacyl bromide component in three-component reactions with pyridines and N-aryltrifluoroacetimidoyl chlorides to generate trifluoromethylated pyridinium azomethine ylides [1]. The 3-fluoro-4-(trifluoromethyl) substitution pattern on the phenacyl bromide influences both the yield and stability of the resulting azomethine ylide, with literature precedent establishing that these ylides are stable even at high temperatures and resist intramolecular cyclization under refluxing conditions in acetonitrile, ethanol, or DMSO [1].

Preparation of Trifluoromethyl-Substituted 2-Alkoxyacetophenone Derivatives for Drug Intermediates

This phenacyl bromide serves as the key trifluoromethyl-substituted phenacyl halide intermediate in patented methods for preparing 2-alkoxyacetophenone derivatives, which are important intermediates for pharmaceuticals and agrochemicals [2]. The reaction proceeds by treating the trifluoromethyl-substituted phenacyl halide with a water-containing lower alcohol solution under acidic or neutral conditions [2]. The 3-fluoro substituent provides an additional synthetic handle for subsequent derivatization not available with the simpler 4-(trifluoromethyl)phenacyl bromide.

Structure-Activity Relationship Studies Requiring Defined Substitution Patterns

This compound is specifically indicated for SAR studies where the 3-fluoro-4-(trifluoromethyl) substitution pattern must be precisely controlled and differentiated from its 3-fluoro-5-(trifluoromethyl) regioisomer (CAS 202664-38-8) . Given the identical pricing of both regioisomers , procurement decisions can be made solely based on the desired positional isomer for the target biological or materials application, without cost-driven compromise.

Multi-Step Syntheses Requiring High Starting Material Purity

This compound is recommended for multi-step synthetic sequences where impurity carryover would necessitate additional purification steps. With a documented commercial purity of 98% , it offers a 60% reduction in maximum potential impurities compared to the >95.0% purity grade typical of 4-(trifluoromethyl)phenacyl bromide [3], thereby reducing the cumulative impurity burden in extended reaction sequences and improving overall process yield consistency.

Application
Selection Property
Validation Focus
Trifluoromethylated pyridinium ylide synthesis
3-Fluoro-4-CF3 substitution pattern for ylide stability
Yield and stability under thermal conditions
2-Alkoxyacetophenone derivative preparation
3-Fluoro group as synthetic handle for further derivatization
Reaction compatibility with alcohol/water media
SAR studies with regioisomeric control
Correct positional isomer (3-F,4-CF3) procurement
Unambiguous structure-activity attribution
Multi-step synthetic sequences
Higher purity specification over standard analog grades
Cumulative impurity burden reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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